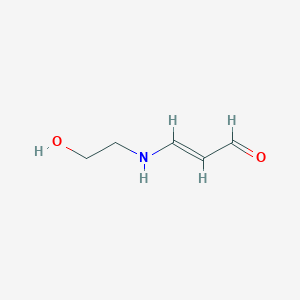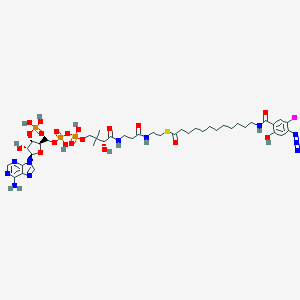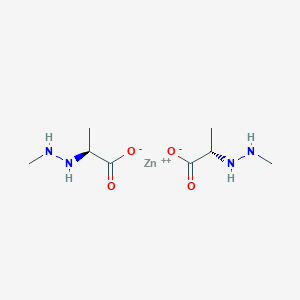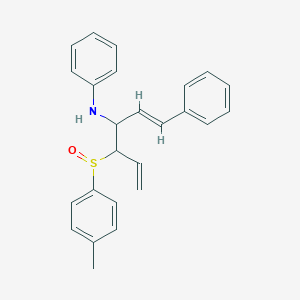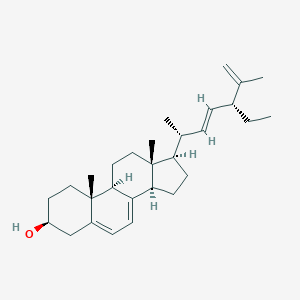
Miproxifene phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Miproxifene phosphate is a selective estrogen receptor modulator (SERM) that has been extensively studied for its potential use in cancer treatment. It is a synthetic compound that has been developed to mimic the effects of estrogen in some tissues while blocking its effects in others.
Wissenschaftliche Forschungsanwendungen
Estrogen Agonistic/Antagonistic Effects
Miproxifene phosphate has been evaluated for its efficacy in antiestrogen therapy, particularly for breast cancer patients. It exhibits tissue-selective estrogenic/antiestrogenic activity. In vitro tests and studies on human tumor xenografts suggest its potential effectiveness against tumors resistant to tamoxifen. Additionally, its impact on bone density and blood cholesterol levels in ovariectomized rats indicates comparable estrogenic activity to tamoxifen, suggesting its utility in managing breast cancer with tamoxifen resistance (Shibata et al., 2000).
Treatment of Breast Cancer
Miproxifene phosphate has shown promise in treating breast cancer. Studies involving patients with recurrent or advanced breast cancer have observed tumor responses and noted the pharmacokinetics of its active metabolites. These findings suggest its potential as an effective drug for breast cancer treatment (Morimoto et al., 1998).
Novel Administration Methods for Breast Cancer Therapy
A novel drug delivery system (DDS) for primary breast cancer therapy involving miproxifene phosphate has been proposed. This DDS aims to deliver the drug to ductal lesions more efficiently than systemic administration. The method shows promise in reducing adverse effects and improving drug availability in affected tissues (Komuro et al., 2013).
Pharmacokinetics and Efficacy Studies
Studies on miproxifene phosphate have focused on understanding its pharmacokinetics and efficacy in breast cancer treatment. These studies have compared miproxifene phosphate to tamoxifen citrate in ER-positive or ER-unknown patients, highlighting its comparable efficacy and safety profile (Nomura et al., 1998).
Comparative Studies with Other Antiestrogens
Comparative studies have been conducted to assess the efficacy of miproxifene phosphate against other antiestrogens, such as raloxifene. These studies have explored their cardioprotective effects and other therapeutic impacts in various medical conditions (Chung et al., 2010).
Eigenschaften
CAS-Nummer |
115767-74-3 |
|---|---|
Produktname |
Miproxifene phosphate |
Molekularformel |
C29H36NO5P |
Molekulargewicht |
509.6 g/mol |
IUPAC-Name |
[4-[(E)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-(4-propan-2-ylphenyl)but-1-enyl]phenyl] dihydrogen phosphate |
InChI |
InChI=1S/C29H36NO5P/c1-6-28(23-9-7-22(8-10-23)21(2)3)29(25-13-17-27(18-14-25)35-36(31,32)33)24-11-15-26(16-12-24)34-20-19-30(4)5/h7-18,21H,6,19-20H2,1-5H3,(H2,31,32,33)/b29-28+ |
InChI-Schlüssel |
QZUHFMXJZOUZFI-ZQHSETAFSA-N |
Isomerische SMILES |
CC/C(=C(/C1=CC=C(C=C1)OCCN(C)C)\C2=CC=C(C=C2)OP(=O)(O)O)/C3=CC=C(C=C3)C(C)C |
SMILES |
CCC(=C(C1=CC=C(C=C1)OCCN(C)C)C2=CC=C(C=C2)OP(=O)(O)O)C3=CC=C(C=C3)C(C)C |
Kanonische SMILES |
CCC(=C(C1=CC=C(C=C1)OCCN(C)C)C2=CC=C(C=C2)OP(=O)(O)O)C3=CC=C(C=C3)C(C)C |
Synonyme |
4-(1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-(4-isopropyl)phenyl-1-butenyl)phenyl monophosphate TAT 59 TAT-59 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




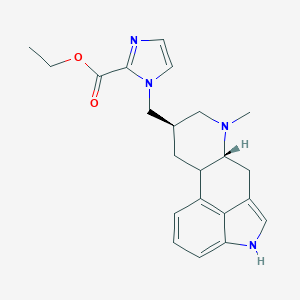


![2-[(8S,9S,10S,11S,13S,14S,17R)-13-formyl-11-hydroxy-10-methyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethyl hydrogen sulfate](/img/structure/B219808.png)


